Delphinidin 3, 5-diglucoside, also known as delphin or aurobanin a, belongs to the class of organic compounds known as anthocyanidin-5-o-glycosides. These are phenolic compounds containing one anthocyanidin moiety which is O-glycosidically linked to a carbohydrate moiety at the C5-position. Delphinidin 3, 5-diglucoside exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, delphinidin 3, 5-diglucoside is primarily located in the cytoplasm. Delphinidin 3, 5-diglucoside can be converted into delphinidin. Outside of the human body, delphinidin 3, 5-diglucoside can be found in a number of food items such as common pea, common grape, green bean, and mung bean. This makes delphinidin 3, 5-diglucoside a potential biomarker for the consumption of these food products.
Delphinidin 3-O-beta-D-glucoside-5-O-beta-D-glucoside is an anthocyanin cation consisting of delphinidin with two beta-D-glucosyl residues attached to the 3- and 5-hydroxy groups. It is an anthocyanin cation, a beta-D-glucoside and a 5-hydroxyanthocyanin O-beta-D-glucoside. It derives from a delphinidin. It is a conjugate acid of a delphinidin 3-O-beta-D-glucoside-5-O-beta-D-glucoside betaine.
Delphinidin-3,5-O-diglucoside chloride
CAS No.: 17670-06-3
Cat. No.: VC21347145
Molecular Formula: C27H31O17Cl
Molecular Weight: 627.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 17670-06-3 |
---|---|
Molecular Formula | C27H31O17Cl |
Molecular Weight | 627.5 g/mol |
IUPAC Name | (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[7-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromenylium-5-yl]oxyoxane-3,4,5-triol;chloride |
Standard InChI | InChI=1S/C27H30O17.ClH/c28-6-16-19(34)21(36)23(38)26(43-16)41-14-4-9(30)3-13-10(14)5-15(25(40-13)8-1-11(31)18(33)12(32)2-8)42-27-24(39)22(37)20(35)17(7-29)44-27;/h1-5,16-17,19-24,26-29,34-39H,6-7H2,(H3-,30,31,32,33);1H/t16-,17-,19-,20-,21+,22+,23-,24-,26-,27-;/m1./s1 |
Standard InChI Key | XCTGXGVGJYACEI-LCENJUANSA-O |
Isomeric SMILES | C1=C(C=C(C(=C1O)O)O)C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
SMILES | C1=C(C=C(C(=C1O)O)O)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O.[Cl-] |
Canonical SMILES | C1=C(C=C(C(=C1O)O)O)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O.[Cl-] |
Melting Point | 202-203°C |
Chemical Structure and Properties
Delphinidin-3,5-O-diglucoside chloride (also known as Delphin chloride or Awobanin A chloride) is an anthocyanin consisting of a delphinidin core with two β-D-glucosyl residues attached at the 3 and 5 positions, forming a flavylium salt with chloride as the counterion . This structure contributes to its characteristic purple-blue coloration in acidic conditions.
Basic Chemical Information
The compound possesses the following physicochemical characteristics:
Parameter | Value |
---|---|
Molecular Formula | C₂₇H₃₁ClO₁₇ |
Molecular Weight | 662.99 g/mol |
CAS Number | 17670-06-3 |
PubChem CID | 10100905 |
Parent Compound | Delphinidin 3,5-diglucoside (CID 10100906) |
Color | Deep purple |
The structure consists of three main components: the flavylium cation core (a 2-phenylbenzopyrylium structure), two glucose moieties attached at positions 3 and 5, and a chloride counterion . The parent compound without the chloride counterion has a molecular weight of 627.5 g/mol .
Structural Features
The anthocyanidin core of delphinidin contains six hydroxyl groups, making it one of the most hydroxylated anthocyanidins. This high degree of hydroxylation contributes to its strong antioxidant capacity . The 3,3',4',5,5',7-hexahydroxy-flavylium structure forms the backbone of the molecule, with glucose moieties attached via β-glycosidic bonds at positions 3 and 5 . The presence of the sugar moieties significantly affects the compound's water solubility and bioavailability compared to the aglycone form of delphinidin .
Physical and Chemical Properties
Delphinidin-3,5-O-diglucoside chloride exhibits several distinctive physical and chemical properties that influence its applications in research and potential therapeutic uses.
Solubility and Stability
The compound demonstrates high solubility in polar solvents, with methanol being the preferred solvent for laboratory applications. For optimal dissolution, methanol acidified with 0.01% HCl is recommended . The compound's solubility decreases with lower chloride content, highlighting the importance of the ionic component in its solution behavior .
The stability of the compound is significantly affected by pH, showing greater stability under acidic conditions (gastric environment) compared to basic conditions (intestinal environment) . This pH-dependent stability has important implications for its bioavailability and pharmaceutical applications.
Natural Sources and Occurrence
Delphinidin-3,5-O-diglucoside chloride occurs naturally in various plant sources and contributes to the characteristic coloration of several fruits and flowers.
Plant Sources
The compound has been reported in several plant species:
Plant Source | Plant Part | Reference |
---|---|---|
Punica granatum (Pomegranate) | Fruit | |
Crocus sieberi | Flowers | |
Various berries | Fruits | |
Hibiscus sabdariffa (Roselle) | Calyces |
In plants, this compound is biosynthesized along with other anthocyanidins from coumaroyl-CoA and malonyl-CoA, with 3',5'-hydroxylase being the key enzyme for delphinidin biosynthesis . The biosynthetic pathway involves several enzymes including cinnamate-4-hydroxylase gene (C4H) and chalcone synthase gene (CHS) .
Role in Plant Pigmentation
Delphinidin and its glycosides are responsible for the magenta, purple, and blue colors of various flowers and fruits . After biosynthesis, delphinidin is glycosylated, acetylated, and methylated by glucosyltransferases, acyltransferases, and methyltransferases, respectively . Methylation of delphinidin at the 3' and 5' positions results in the formation of other anthocyanins like petunidin and malvidin .
Analytical Methods and Characterization
Several analytical techniques have been developed for the extraction, isolation, and characterization of Delphinidin-3,5-O-diglucoside chloride from natural sources and for its use as an analytical standard.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most commonly used method for the analysis of anthocyanins, including Delphinidin-3,5-O-diglucoside chloride. For optimal detection, a wavelength of 525 nm is typically used, as this compound shows strong absorption at this wavelength . The retention time for Delphinidin-3,5-O-diglucoside chloride is approximately 6.26 minutes under standard HPLC conditions .
Calibration curves for quantitative analysis show excellent linearity. For instance, when using HPLC for quantification, the following equation has been reported:
Y = 9.8910^6X + 3.4510^4 (R² = 0.999) with a linear range of 3.20-102.34 µg/mL .
Mass Spectrometry
Mass spectrometry provides valuable information for structural confirmation of Delphinidin-3,5-O-diglucoside chloride. In MS analysis, the primary mass spectrum ([M]+) has been reported as m/z 627.1781 . When using electrospray ionization in negative mode, the m/z values of [M-2H]- are often detected as 301.213, with a second main m/z value of 319.213 [M+18-2H]- due to the addition of water during ionization .
MS/MS fragmentation patterns further confirm the structure, showing fragment ions at m/z 465.1274 (loss of one glucose moiety) and 303.0672 (delphinidin aglycone) .
Sample Preparation Methods
For the extraction and isolation of Delphinidin-3,5-O-diglucoside chloride from plant materials and biological samples, solid-phase extraction has proven effective . This method is particularly useful for pharmacokinetic studies involving the detection of this compound in biological matrices such as plasma .
Method validation parameters for the analysis of Delphinidin-3,5-O-diglucoside chloride include assessments of linearity, precision, accuracy, recovery, limit of detection (LOD), and limit of quantification (LOQ) . These parameters ensure reliable and reproducible results in analytical applications.
Biological Activities and Health Benefits
As a member of the anthocyanin family, Delphinidin-3,5-O-diglucoside chloride exhibits various biological activities that contribute to its potential health benefits.
Antioxidant Properties
The structure of Delphinidin-3,5-O-diglucoside chloride, particularly its numerous hydroxyl groups, contributes to its potent antioxidant capacity . The compound can effectively scavenge reactive oxygen species (ROS), thus potentially reducing oxidative stress in biological systems . The presence of hydroxyl groups in the B ring is especially important for this activity.
Anti-Inflammatory Effects
Applications in Research and Industry
Delphinidin-3,5-O-diglucoside chloride has several important applications in scientific research and various industries.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume